molecular formula C20H25N7O B15118315 4,5-Dimethyl-6-[(2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine

4,5-Dimethyl-6-[(2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine

Cat. No.: B15118315
M. Wt: 379.5 g/mol
InChI Key: RICTYMDCQNOPRB-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-[(2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine is a complex heterocyclic compound It features a pyrimidine core substituted with various functional groups, including a triazolopyridazine moiety and an octahydrocyclopenta[c]pyrrol group

Preparation Methods

The synthesis of 4,5-Dimethyl-6-[(2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine involves multiple stepsCommon reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4,5-Dimethyl-6-[(2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-6-[(2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as:

Properties

Molecular Formula

C20H25N7O

Molecular Weight

379.5 g/mol

IUPAC Name

6-[3a-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C20H25N7O/c1-13-14(2)21-12-22-19(13)28-11-20-8-4-5-16(20)9-26(10-20)18-7-6-17-24-23-15(3)27(17)25-18/h6-7,12,16H,4-5,8-11H2,1-3H3

InChI Key

RICTYMDCQNOPRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1OCC23CCCC2CN(C3)C4=NN5C(=NN=C5C=C4)C)C

Origin of Product

United States

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